molecular formula C19H20ClN5OS B2956776 5-chloro-N-{1-[5-methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]ethyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide CAS No. 1171747-96-8

5-chloro-N-{1-[5-methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]ethyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B2956776
CAS No.: 1171747-96-8
M. Wt: 401.91
InChI Key: RCWZAQNWFSGHRT-UHFFFAOYSA-N
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Description

  • Reagents: Chlorine gas or N-chlorosuccinimide

  • Conditions: Controlled chlorination under an inert atmosphere

  • Reaction: Chlorination of the appropriate precursor.

  • Step 3: Synthesis of the Pyrimidine Core

    • Reagents: 2-methylthiopyrimidine-4-carboxamide

    • Conditions: Utilizing specific catalysts and solvents

    • Reaction: Assembly of the pyrimidine ring with the carboxamide group.

  • Step 4: Coupling the Pyrazole and Pyrimidine Moieties

    • Reagents: Appropriate coupling agents such as EDCI or DCC

    • Conditions: Room temperature or slightly elevated temperature

    • Reaction: Coupling reaction to link the pyrazole and pyrimidine rings.

  • Industrial Production Methods

    Industrial methods typically follow similar steps but are optimized for large-scale production, including continuous flow processes, high-throughput synthesis, and automated reaction monitoring to ensure consistency and yield.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    • Step 1: Formation of the Pyrazole Moiety

      • Reagents: 4-methylphenylhydrazine and acetylacetone

      • Conditions: Acidic or basic catalysis

      • Reaction: Condensation reaction to form the pyrazole ring.

    Chemical Reactions Analysis

    Types of Reactions

    • Oxidation:

      • Example: Reaction with peroxides to form sulfoxides or sulfones.

      • Conditions: Presence of oxidizing agents like m-chloroperbenzoic acid.

    • Reduction:

      • Example: Reduction of the nitro group (if present) to an amine.

      • Conditions: Use of reducing agents such as lithium aluminum hydride.

    • Substitution:

      • Example: Halogenation or alkylation at specific positions.

      • Conditions: Utilization of halogenating agents or alkyl halides.

    Common Reagents and Conditions

    • Oxidizing Agents: m-Chloroperbenzoic acid, hydrogen peroxide.

    • Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    • Coupling Agents: EDCI, DCC for amide bond formation.

    Major Products

    • Sulfoxides or sulfones (from oxidation).

    • Amines (from reduction).

    • Alkylated or halogenated derivatives (from substitution).

    Scientific Research Applications

    Chemistry

    • Ligand Design: Used in the development of novel ligands for metal complexation studies.

    • Catalysis: Serves as a precursor or an active component in catalytic systems.

    Biology

    • Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes, making it a candidate for therapeutic applications.

    • Receptor Binding Studies: Analyzed for its interaction with biological receptors.

    Medicine

    • Drug Development: Potential therapeutic agent due to its unique functional groups that can interact with biological targets.

    • Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion profiles in biological systems.

    Industry

    • Material Science: Utilized in the synthesis of materials with specific electronic or optical properties.

    • Agriculture: Potential use as a component in agrochemicals for pest control or growth regulation.

    Mechanism of Action

    The mechanism by which 5-chloro-N-{1-[5-methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]ethyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide exerts its effects is largely dependent on its interaction with molecular targets such as enzymes or receptors.

    • Enzyme Inhibition: It may bind to the active site of an enzyme, blocking substrate access and inhibiting its activity.

    • Receptor Interaction: It can bind to specific receptors, triggering or blocking signaling pathways that result in a biological response.

    Comparison with Similar Compounds

    Similar Compounds

    • 5-chloro-N-{1-[5-ethyl-1-(4-chlorophenyl)-1H-pyrazol-4-yl]ethyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide

    • 5-bromo-N-{1-[5-methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]ethyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide

    • 5-chloro-N-{1-[5-methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]ethyl}-2-(ethoxysulfanyl)pyrimidine-4-carboxamide

    Uniqueness

    5-chloro-N-{1-[5-methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]ethyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide stands out due to its specific combination of functional groups, making it versatile for various chemical reactions and applications in multiple fields.

    The presence of the chlorine atom, the methylsulfanyl group, and the carboxamide moiety allows for unique interactions and properties not always observed in its analogs.

    Properties

    IUPAC Name

    5-chloro-N-[1-[5-methyl-1-(4-methylphenyl)pyrazol-4-yl]ethyl]-2-methylsulfanylpyrimidine-4-carboxamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C19H20ClN5OS/c1-11-5-7-14(8-6-11)25-13(3)15(9-22-25)12(2)23-18(26)17-16(20)10-21-19(24-17)27-4/h5-10,12H,1-4H3,(H,23,26)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    RCWZAQNWFSGHRT-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=CC=C(C=C1)N2C(=C(C=N2)C(C)NC(=O)C3=NC(=NC=C3Cl)SC)C
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C19H20ClN5OS
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    401.9 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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